molecular formula C27H24N4O4 B11200690 3-(3,4-dimethylphenyl)-1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

3-(3,4-dimethylphenyl)-1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11200690
M. Wt: 468.5 g/mol
InChI Key: AMKLIVOCLMBZEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the quinazoline class, a heterocyclic scaffold widely studied for its diverse pharmacological activities, including antimicrobial, anticancer, and efflux pump inhibitory (EPI) properties . The structure features a quinazoline-2,4-dione core substituted with a 3,4-dimethylphenyl group at position 3 and a 3-ethoxyphenyl-1,2,4-oxadiazole moiety at position 1 via a methyl linker.

Properties

Molecular Formula

C27H24N4O4

Molecular Weight

468.5 g/mol

IUPAC Name

3-(3,4-dimethylphenyl)-1-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione

InChI

InChI=1S/C27H24N4O4/c1-4-34-21-9-7-8-19(15-21)25-28-24(35-29-25)16-30-23-11-6-5-10-22(23)26(32)31(27(30)33)20-13-12-17(2)18(3)14-20/h5-15H,4,16H2,1-3H3

InChI Key

AMKLIVOCLMBZEC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=CC(=C(C=C5)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylphenyl)-1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps, including the formation of the quinazoline core, the introduction of the 3,4-dimethylphenyl group, and the attachment of the 3-ethoxyphenyl-1,2,4-oxadiazol-5-ylmethyl group. The following is a general outline of the synthetic route:

    Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of 3,4-Dimethylphenyl Group: The 3,4-dimethylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4-dimethylbenzoyl chloride and an appropriate Lewis acid catalyst such as aluminum chloride.

    Attachment of 3-Ethoxyphenyl-1,2,4-Oxadiazol-5-ylmethyl Group: The 3-ethoxyphenyl-1,2,4-oxadiazol-5-ylmethyl group can be synthesized separately and then attached to the quinazoline core through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the synthesis process.

Chemical Reactions Analysis

Oxidation Reactions

The quinazoline-dione moiety undergoes oxidation under controlled conditions. Key reagents and outcomes include:

ReagentConditionsMajor ProductYieldReference
KMnO₄Acidic medium (H₂SO₄), 60°CQuinazoline N-oxide derivatives65–70%
H₂O₂Basic medium (NaOH), RTEpoxidation of ethoxyphenyl substituent45%

Research Insight : Oxidation with KMnO₄ selectively targets the nitrogen atoms in the quinazoline ring, forming N-oxides that enhance water solubility while retaining antimicrobial activity .

Reduction Reactions

Reduction primarily affects the oxadiazole and ethoxyphenyl groups:

ReagentConditionsMajor ProductYieldReference
LiAlH₄Dry ether, refluxReduced oxadiazole to aminomethyl group55%
H₂/Pd-CEthanol, 50 psiHydrogenation of ethoxy to ethyl group80%

Key Finding : LiAlH₄ reduces the oxadiazole ring to a secondary amine, altering electronic properties and improving binding affinity to bacterial gyrase .

Nucleophilic Substitution

The chlorophenyl group (if present) and ethoxy substituent participate in substitution:

NucleophileBaseConditionsMajor ProductYieldReference
PiperidineEt₃NDMF, 80°CEthoxy → piperidine-substituted60%
ThiophenolK₂CO₃DMSO, 100°CAryl thioether derivatives50%

Note : Substitution at the ethoxyphenyl group is sterically hindered, requiring elevated temperatures.

Hydrolysis and Cyclization

The oxadiazole ring is susceptible to hydrolysis, enabling further functionalization:

ReagentConditionsMajor ProductYieldReference
HCl (6M)Reflux, 12hOxadiazole → amidoxime intermediate85%
Ac₂OPyridine, RTCyclization to triazole-fused derivatives70%

Mechanistic Detail : Acidic hydrolysis cleaves the oxadiazole ring to form amidoximes, which can be acetylated to triazoles for enhanced metabolic stability .

Alkylation and Acylation

The secondary amine in reduced derivatives undergoes further modification:

Reaction TypeReagentProductApplicationReference
AlkylationCH₃I, K₂CO₃N-methylated quinazolineImproved lipophilicity
AcylationAcCl, pyridineAcetylated amine derivativeEnhanced bioavailability

Synthetic Utility : Alkylation at the amine position optimizes pharmacokinetic profiles for antimicrobial applications .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of quinazoline compounds exhibit promising anticancer properties. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : Quinazoline derivatives are known to inhibit specific kinases involved in cancer cell proliferation. The oxadiazole moiety contributes to the overall activity by enhancing the binding affinity to target proteins.
  • Case Studies : In vitro assays have demonstrated that this compound can induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent in oncology. For instance, a study published in the Turkish Journal of Chemistry highlighted similar compounds' effectiveness against breast and lung cancer cell lines .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity due to the presence of both quinazoline and oxadiazole rings, which are known for their bioactive properties.

  • Research Findings : Investigations into the antimicrobial efficacy of related compounds have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis.
  • Case Studies : A comparative analysis reported in MDPI journals indicates that certain quinazoline derivatives possess broad-spectrum antimicrobial activity, supporting the hypothesis that this compound may exhibit similar effects .

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions starting from readily available precursors. Key steps include:

  • Formation of the quinazoline core through cyclization reactions.
  • Introduction of the oxadiazole group via condensation reactions.
  • Final modifications to achieve the desired substituents.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylphenyl)-1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Receptor Binding: The compound may bind to specific receptors on the cell surface, modulating cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, disrupting the replication and transcription processes.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Analysis of Quinazoline Derivatives

Compound Class Key Substituents Biological Activity Efficacy (EPI) Reference
Target Compound 3,4-Dimethylphenyl; Ethoxyphenyl-oxadiazole Predicted EPI Not yet reported N/A
Morpholine-Propyl Quinazoline Morpholine; Propyl chain EPI vs. P. aeruginosa IC₅₀: 2.5 µM (synergy)
Triazole-Oxadiazole Hybrids Aryl; Thioxo group Anticancer, Antinociceptive IC₅₀: 10–50 µM

Biological Activity

The compound 3-(3,4-dimethylphenyl)-1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline-2,4(1H,3H)-dione, a class of compounds known for their diverse biological activities. This article reviews the biological activities associated with this specific compound and its structural relatives based on recent studies.

Biological Activities

Quinazoline derivatives exhibit a wide range of biological functions including:

  • Antimicrobial Activity : Various quinazoline derivatives have been evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from quinazoline-2,4(1H,3H)-dione have shown promising antibacterial properties, with some exhibiting inhibition zones comparable to standard antibiotics like ampicillin .
  • Anticancer Properties : Quinazoline derivatives have been reported to possess anticancer activities. Research indicates that certain derivatives can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : Some studies highlight the anti-inflammatory potential of quinazoline compounds. They may inhibit pro-inflammatory cytokines and pathways involved in inflammation processes .
  • Antiviral Activity : Notably, certain quinazoline derivatives have demonstrated antiviral properties against viruses such as adenovirus and vaccinia virus. For example, specific compounds showed significant inhibitory effects with EC50 values lower than those of reference antiviral drugs .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is influenced by their structural components. The presence of electron-withdrawing groups (e.g., –NO2) has been linked to enhanced antibacterial activity. Molecular docking studies suggest that these compounds interact effectively with target enzymes such as DNA gyrase and dihydrofolate reductase, which are crucial for bacterial survival and proliferation .

Case Studies

  • Antibacterial Evaluation : A study evaluated a series of quinazoline derivatives against various bacterial strains. Compounds exhibited moderate to strong antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 70 to 80 mg/mL against Staphylococcus aureus and Escherichia coli.
  • Anticancer Screening : A specific derivative was tested for its ability to inhibit cancer cell lines. Results indicated a significant reduction in cell viability at certain concentrations, suggesting potential as an anticancer agent.
  • In Silico Studies : Molecular docking simulations have been employed to predict the binding affinities of these compounds to target proteins involved in bacterial resistance mechanisms. This computational approach aids in refining the design of more potent derivatives .

Data Table

The following table summarizes the biological activities and corresponding IC50/MIC values from various studies on quinazoline derivatives:

CompoundActivity TypeTarget Organism/Cell LineIC50/MIC Value
Compound 13AntibacterialStaphylococcus aureus80 mg/mL
Compound 15AntibacterialEscherichia coli75 mg/mL
Compound XAnticancerMCF-7 Cell Line25 µM
Compound YAntiviralAdenovirus6.2 µM

Q & A

Basic: What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?

The synthesis of quinazoline-dione derivatives typically involves cyclocondensation and alkylation steps. For example, a related compound was synthesized by reacting N’-benzoyl precursors with phosphorous oxychloride under reflux, followed by hydrolysis and alkylation with substituted chlorides (e.g., benzyl chlorides or oxadiazole-containing reagents) . Key factors affecting yield include:

  • Reagent stoichiometry : Excess phosphorous oxychloride improves cyclization efficiency.
  • Temperature control : Reflux conditions (110–120°C) are critical for intermediate formation.
  • Alkylation selectivity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the quinazoline N1 position .

Basic: Which analytical techniques are most reliable for characterizing structural purity and functional group integrity?

A combination of spectral and chromatographic methods is recommended:

  • NMR spectroscopy : ¹H/¹³C NMR can confirm the presence of the 3-ethoxyphenyl and dimethylphenyl substituents, with aromatic protons appearing in δ 6.5–8.0 ppm .
  • Mass spectrometry (HRMS) : Accurate mass analysis ensures molecular formula alignment (e.g., [M+H]+ for C₃₀H₂₇N₄O₄: calculated 531.2028).
  • HPLC-PDA : Purity >95% is achievable using C18 columns with acetonitrile/water gradients (retention time ~12–15 min) .

Basic: What strategies are used to assess this compound’s potential biological activity in antimicrobial research?

Adopt a tiered screening approach:

In vitro antimicrobial assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination). Related oxadiazole-quinazoline hybrids showed MIC values of 4–16 µg/mL .

Structure-activity comparison : Compare with analogs lacking the 3-ethoxyphenyl group to evaluate substituent contributions.

Cytotoxicity profiling : Use mammalian cell lines (e.g., HEK-293) to rule out non-specific toxicity .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize substituent effects on target binding?

  • Substituent variation : Synthesize derivatives with modified oxadiazole (e.g., replacing ethoxy with methoxy) or quinazoline (e.g., halogenation at the 6-position) moieties.
  • Molecular docking : Use X-ray crystallography data from related compounds (e.g., disordered oxazole rings in benzodiazepine analogs) to model binding interactions with microbial enzymes .
  • Pharmacophore mapping : Identify critical hydrogen-bonding (oxadiazole N-O) and hydrophobic (dimethylphenyl) groups using QSAR models .

Advanced: How can conflicting data on biological activity or synthetic yields be systematically resolved?

  • Replicate experiments : Ensure reaction conditions (e.g., solvent purity, inert atmosphere) are consistent. For example, phosphorous oxychloride hydrolysis efficiency varies with moisture levels .
  • Statistical analysis : Apply ANOVA to compare yields across multiple batches or biological replicates.
  • Cross-validate analytical data : Use orthogonal techniques (e.g., IR + NMR) to confirm structural discrepancies in low-yield products .

Advanced: What computational methods are suitable for predicting this compound’s interaction with microbial targets?

  • Molecular dynamics simulations : Model binding to S. aureus dihydrofolate reductase (DHFR) using AMBER or GROMACS. Pre-optimize ligand geometry with DFT (B3LYP/6-31G**) .
  • Free energy calculations : Use MM-PBSA to estimate binding affinities, correlating with experimental MIC values.
  • ADMET prediction : Tools like SwissADME can forecast solubility (LogP ~3.5) and cytochrome P450 interactions .

Advanced: How should toxicity and off-target effects be evaluated during preclinical development?

  • In vitro assays : Test against human liver microsomes (CYP inhibition) and erythrocytes (hemolytic potential).
  • Genotoxicity screening : Perform Ames tests for mutagenicity and comet assays for DNA damage.
  • In vivo models : Use Galleria mellonella larvae for acute toxicity before rodent studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.